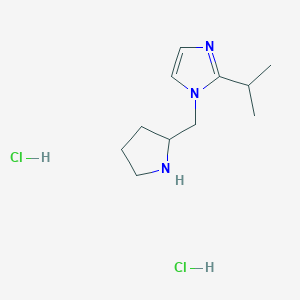
2-Propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride” is a chemical compound with the CAS Number: 2377033-93-5 . It has a molecular weight of 266.21 . The IUPAC name for this compound is 2-isopropyl-1-(pyrrolidin-2-ylmethyl)-1H-imidazole dihydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N3.2ClH/c1-9(2)11-13-6-7-14(11)8-10-4-3-5-12-10;;/h6-7,9-10,12H,3-5,8H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 266.21 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole; dihydrochloride (EN300-7445917), focusing on six unique applications:
Antimicrobial Activity
EN300-7445917 has shown potential as an antimicrobial agent. Imidazole derivatives are known for their broad-spectrum antimicrobial properties, which include antibacterial, antifungal, and antiviral activities . This compound could be explored for its efficacy against resistant strains of bacteria and fungi, making it a candidate for developing new antimicrobial drugs.
Anti-inflammatory Properties
Research indicates that imidazole-containing compounds can exhibit significant anti-inflammatory effects . EN300-7445917 could be investigated for its ability to inhibit inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Potential
Imidazole derivatives have been studied for their anticancer properties, including the ability to induce apoptosis in cancer cells . EN300-7445917 might be explored for its cytotoxic effects on various cancer cell lines, contributing to the development of novel chemotherapeutic agents.
Antioxidant Activity
The antioxidant properties of imidazole compounds are well-documented . EN300-7445917 could be evaluated for its ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases.
Antidiabetic Effects
Some imidazole derivatives have shown promise in managing diabetes by modulating glucose metabolism and enhancing insulin sensitivity . EN300-7445917 could be researched for its potential to improve glycemic control and mitigate complications associated with diabetes.
Neuroprotective Applications
Imidazole compounds have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s . EN300-7445917 might be studied for its ability to protect neurons from degeneration and improve cognitive function.
Antiviral Applications
Given the antiviral properties of imidazole derivatives , EN300-7445917 could be explored for its effectiveness against various viral infections. This includes potential applications in treating diseases caused by viruses such as influenza, HIV, and coronaviruses.
Antifungal Activity
Imidazole-based compounds are known for their antifungal properties . EN300-7445917 could be tested for its efficacy against fungal pathogens, which could lead to the development of new antifungal medications, especially for resistant strains.
These applications highlight the diverse potential of EN300-7445917 in various fields of scientific research. Each application warrants further investigation to fully understand the compound’s capabilities and therapeutic potential.
Synthesis and therapeutic potential of imidazole containing compounds
Safety and Hazards
properties
IUPAC Name |
2-propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2ClH/c1-9(2)11-13-6-7-14(11)8-10-4-3-5-12-10;;/h6-7,9-10,12H,3-5,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMTMKIRATPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2656533.png)

![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)
![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2656536.png)
![3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2656538.png)
![3-[Bis(2-hydroxyethyl)amino]-1-carbazol-9-ylpropan-2-ol, chloride](/img/structure/B2656539.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2656540.png)
![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2656542.png)
![3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2656544.png)
![N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656546.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2656548.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2656551.png)
![tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide](/img/structure/B2656553.png)
![4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2656554.png)